molecular formula C20H26N2O3 B11309604 N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide CAS No. 942843-73-4

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11309604
CAS No.: 942843-73-4
M. Wt: 342.4 g/mol
InChI Key: DGCMCWYPFMXHLA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that features a furan ring, a piperidine ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and piperidine intermediates, followed by their coupling with the phenoxyacetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The phenoxyacetamide moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the piperidine ring may produce piperidine derivatives with varying degrees of saturation.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide
  • N-(piperidin-1-ylmethyl)-2-(2-methylphenoxy)acetamide
  • N-(furan-2-yl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its combination of a furan ring, a piperidine ring, and a phenoxyacetamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

942843-73-4

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C20H26N2O3/c1-16-8-3-4-9-18(16)25-15-20(23)21-14-17(19-10-7-13-24-19)22-11-5-2-6-12-22/h3-4,7-10,13,17H,2,5-6,11-12,14-15H2,1H3,(H,21,23)

InChI Key

DGCMCWYPFMXHLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)N3CCCCC3

solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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